Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a multi-substituted aromatic framework. Its structure includes:
- A quinoline backbone (a bicyclic system combining benzene and pyridine rings).
- A methyl carboxylate group at position 2.
- A (4-ethylphenyl)amino substituent at position 3.
- A fluorine atom at position 7.
Its characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP for graphical representation .
Properties
IUPAC Name |
methyl 4-(4-ethylanilino)-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-12-7-9-13(10-8-12)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDLYCWIJWHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The introduction of the fluoro group at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The amino group attached to the 4-ethylphenyl ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position with methanol in the presence of acid catalysts to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core with several functional groups:
- Methyl ester group at the 2-position
- Fluoro group at the 8-position
- Amino group attached to a 4-ethylphenyl ring at the 4-position
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Achieved through Friedländer synthesis.
- Introduction of Substituents : Electrophilic fluorination introduces the fluoro group.
- Esterification : The carboxylic acid group is converted to a methyl ester using methanol and acid catalysts.
Chemistry
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Producing quinoline N-oxide derivatives.
- Reduction : Forming reduced quinoline derivatives.
- Substitution Reactions : Halogenating agents can be used for electrophilic substitution.
Biology
The compound has shown potential biological activities, making it a subject of interest in pharmacological studies:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from to .
- Mechanism of Action : Primarily involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase, crucial for DNA replication and transcription.
Medicine
This compound is being investigated for potential therapeutic applications:
- Anticancer Activity : Studies suggest that quinoline derivatives can inhibit cancer cell proliferation.
- Drug Development : The compound's ability to target specific enzymes or receptors makes it a candidate for developing new drugs, particularly in treating infectious diseases and cancer.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for:
- Optimization of Synthesis Processes : Continuous flow reactors and automated synthesis techniques enhance yield and purity.
- Material Science : Potential use in creating advanced materials due to its chemical stability and reactivity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound effectively inhibited bacterial growth, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC () | MBC () |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.5 |
| Escherichia coli | 0.25 | 0.6 |
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of the compound revealed that it significantly reduced cell viability in cancer cell lines through apoptosis induction.
| Cell Line | IC50 () |
|---|---|
| HeLa | 5.0 |
| MCF7 | 3.5 |
Mechanism of Action
The mechanism of action of Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluoro group enhances its binding affinity and specificity, while the quinoline core provides a stable framework for interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues from
The compounds listed in share the quinoline core but differ in substituent types, positions, and functional groups. Key examples include:
| Compound Name (CAS No.) | Substituents at Position 2 | Substituents at Position 4 | Substituents at Position 8 | Additional Groups |
|---|---|---|---|---|
| Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate (Target) | Methyl carboxylate | (4-ethylphenyl)amino | Fluoro | — |
| [2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (354533-17-8) | 2-(4-methylphenyl) | Ester-linked 2-(4-nitrophenyl)-2-oxoethyl | Methyl | Nitrophenyl group |
| [2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate] (354769-19-0) | 2-(4-chlorophenyl) | Ester-linked 2-(4-nitrophenyl)-2-oxoethyl | Methyl | Chlorophenyl group |
| [4-(4-fluorophenyl)-4-oxobutanoate] (354769-19-0) | — | 4-oxobutanoate linked to 4-fluorophenyl | — | Fluorophenyl group |
Key Structural Differences and Implications
Positional Variability :
- The target compound has substitutions at positions 2, 4, and 8, whereas analogues in often lack an 8-position substituent (e.g., 354533-17-8 substitutes positions 2 and 4).
- Fluoro at position 8 in the target may enhance electronic effects or steric interactions compared to methyl or unsubstituted analogues .
Functional Group Diversity: The target’s methyl carboxylate at position 2 contrasts with ester-linked nitrophenyl or chlorophenyl groups in analogues. This difference could influence solubility, metabolic stability, or binding affinity.
Electron-Withdrawing/Donating Effects: The fluoro substituent (electron-withdrawing) at position 8 in the target may modulate the quinoline ring’s electron density differently compared to methyl (electron-donating) in analogues like 354533-17-8 .
Research Findings and Methodological Considerations
Crystallographic Analysis Tools
- SHELX: Widely used for refining crystal structures, including small molecules like quinoline derivatives. Its robustness in handling diffraction data could resolve the target compound’s molecular geometry .
- ORTEP-3 : Employed for visualizing thermal ellipsoids and molecular packing, critical for comparing steric effects in analogues .
Hypotheses for Further Study
- Biological Activity: The target’s amino and fluoro groups may enhance interactions with biological targets (e.g., enzymes or receptors) compared to nitro- or chloro-substituted analogues.
- Physicochemical Properties : The methyl carboxylate group could improve aqueous solubility relative to bulkier ester-linked substituents in analogues.
Biological Activity
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.
Structural Overview
The compound features a quinoline core substituted with:
- Methyl ester group at the 2-position.
- Fluoro group at the 8-position.
- Amino group attached to a 4-ethylphenyl ring at the 4-position.
This unique structure is significant for its biological interactions, particularly in antimicrobial and anticancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoro group enhances binding affinity, while the quinoline core stabilizes these interactions. The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and nucleic acid replication.
Antimicrobial Properties
Numerous studies have demonstrated the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
The compound exhibits bactericidal activity, effectively disrupting biofilm formation and reducing pathogen viability in vitro .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated several derivatives of quinolone compounds, including this compound. Results indicated that this compound had a strong inhibitory effect on biofilm formation by Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Anticancer Mechanisms : Another study focused on the compound's mechanism of action against cancer cells, revealing that it induces apoptosis via mitochondrial pathways. This finding suggests that it could be developed as a therapeutic agent for specific types of cancer .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antibiotics, enhancing overall antimicrobial efficacy against resistant strains .
Applications in Medicine and Industry
Due to its diverse biological activities, this compound has potential applications in:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, similar quinoline derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) or by reacting intermediates like 8-fluoroquinoline-2-carboxylate esters with 4-ethylphenylamine under reflux in anhydrous solvents (e.g., DMF or THF). Post-synthesis purification often employs column chromatography or recrystallization using ethanol/hexane mixtures .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety).
- LCMS/HRMS : For molecular ion verification ([M+H]+ or [M-H]-) and fragmentation patterns.
- Elemental Analysis : To validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
Q. What crystallographic tools are used to resolve its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection and refinement utilize SHELX suites (e.g., SHELXL for small-molecule refinement). Visualization is aided by ORTEP-3 for thermal ellipsoid plots and intermolecular interaction analysis .
Advanced Research Questions
Q. How can crystallographic refinement parameters be optimized for high-resolution data?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets.
- Disorder Modeling : Apply PART/SUMP restraints for disordered solvent molecules or flexible substituents.
- High-Resolution Limits : Use the “L.S. 10” command to weight reflections appropriately and minimize R-factor discrepancies .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents to assess electronic effects.
- Fluorine Substitution : Compare 8-fluoro derivatives with 8-chloro or 8-methoxy analogs to evaluate steric/electronic impacts.
- Late-Stage Diversification : Use intermediates like 8-aminoquinoline-2-carboxylates for regioselective functionalization via Buchwald-Hartwig coupling .
Q. How to address contradictions in spectral data during characterization?
- Methodological Answer :
- IR-LCMS Discrepancies : Re-examine sample purity via TLC or HPLC. Impurities (e.g., unreacted starting materials) may obscure spectral peaks.
- NMR Signal Splitting : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to resolve dynamic effects like rotameric equilibria .
Q. What strategies ensure high-purity synthesis for biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
